D-Galactose oxime, (1E)-

Catalog No.
S13134524
CAS No.
20275-00-7
M.F
C6H13NO6
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galactose oxime, (1E)-

CAS Number

20275-00-7

Product Name

D-Galactose oxime, (1E)-

IUPAC Name

(2R,3S,4R,5S,6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+/t3-,4+,5+,6-/m0/s1

InChI Key

FQDOAQMGAIINEJ-KRAGZCSLSA-N

Canonical SMILES

C(C(C(C(C(C=NO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O

D-Galactose oxime, (1E)- is a chemical compound derived from D-galactose, a naturally occurring sugar. This compound features an oxime functional group, which consists of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. The (1E) designation indicates the specific stereochemistry of the oxime group, which plays a crucial role in its chemical behavior and biological activity. D-Galactose oxime is primarily utilized in organic synthesis and has been studied for its potential applications in various fields, including biochemistry and medicinal chemistry .

  • Oxidation: The oxime group can be oxidized to form nitrile oxides, which are valuable intermediates in organic synthesis.
  • Reduction: Reduction of the oxime group can yield amines, which are important building blocks in pharmaceuticals.
  • Substitution: The oxime group can engage in substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used .

Common reagents for these reactions include hydrogen peroxide and peracids for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.

Research indicates that D-Galactose oxime, (1E)- may have various biological activities. It is being investigated for its potential roles in enzyme interactions and its therapeutic properties, including anticancer and antimicrobial effects. The mechanism of action likely involves the interaction of the oxime group with specific molecular targets, influencing enzyme activity and cellular signaling pathways .

The synthesis of D-Galactose oxime, (1E)- typically involves the reaction of D-galactose with hydroxylamine under mild acidic conditions to facilitate the formation of the oxime group. The general reaction can be represented as follows:

D Galactose+HydroxylamineD Galactose oxime 1E \text{D Galactose}+\text{Hydroxylamine}\rightarrow \text{D Galactose oxime 1E }

For industrial applications, methods may be scaled up using continuous flow reactors and advanced purification techniques such as crystallization or chromatography to achieve high yields and purity .

D-Galactose oxime, (1E)- has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Studied for its potential roles in biological systems and enzyme interactions.
  • Medicine: Investigated for therapeutic properties including anticancer and antimicrobial activities.
  • Industry: Used in developing new materials and chemical processes .

The interaction studies of D-Galactose oxime, (1E)- focus on its ability to form hydrogen bonds and other interactions with enzymes and receptors. Such interactions can lead to modulation of enzyme activity or signaling pathways. For instance, studies have shown that it can act as a substrate for various glycosyltransferases, influencing glycosylation processes essential in biochemistry .

D-Galactose oxime, (1E)- shares structural similarities with other sugar-derived oximes. Key similar compounds include:

  • D-Glucose oxime
  • D-Mannose oxime
  • D-Allose oxime

Comparison

CompoundUnique Features
D-Galactose oximeSpecific stereochemistry; potential anticancer activity
D-Glucose oximeDifferent binding affinities; distinct metabolic pathways
D-Mannose oximeVaries in reactivity; different biological effects
D-Allose oximeUnique stereochemical properties; distinct applications

D-Galactose oxime's unique stereochemistry and reactivity profile differentiate it from these similar compounds, leading to distinct biological activities and potential applications in research and industry .

XLogP3

-3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

195.07428713 g/mol

Monoisotopic Mass

195.07428713 g/mol

Heavy Atom Count

13

UNII

R3X9YSK2MY

Dates

Last modified: 08-10-2024

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